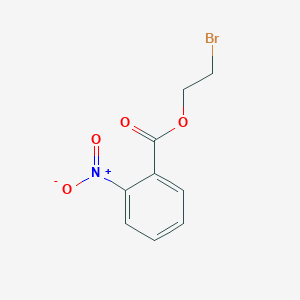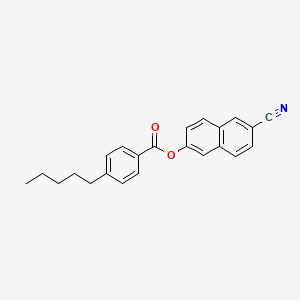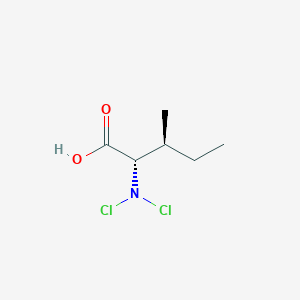
N,N-Dichloro-L-isoleucine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dichloro-L-isoleucine: is a chemical compound derived from L-isoleucine, an essential branched-chain amino acid This compound is characterized by the presence of two chlorine atoms attached to the nitrogen atom of the isoleucine molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dichloro-L-isoleucine typically involves the chlorination of L-isoleucine. One common method is the reaction of L-isoleucine with a chlorinating agent such as sodium hypochlorite (NaOCl) or chlorine gas (Cl2) under controlled conditions. The reaction is usually carried out in an aqueous medium at a specific pH to ensure selective chlorination of the nitrogen atom.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pH, and concentration of reactants to achieve high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: N,N-Dichloro-L-isoleucine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound derivatives.
Reduction: Reduction reactions can convert this compound back to L-isoleucine or other intermediates.
Substitution: The chlorine atoms can be substituted with other functional groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N-dichloro derivatives, while substitution reactions can produce a variety of functionalized isoleucine compounds.
Aplicaciones Científicas De Investigación
Chemistry: N,N-Dichloro-L-isoleucine is used as a reagent in organic synthesis for the introduction of chlorine atoms into molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, this compound is used to investigate the effects of chlorinated amino acids on protein structure and function. It serves as a model compound for studying the impact of chlorination on biological molecules.
Medicine: The compound has potential applications in medicine, particularly in the development of new drugs and therapeutic agents. Its ability to modify proteins and peptides makes it a valuable tool in drug design and discovery.
Industry: this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications, including the synthesis of polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of N,N-Dichloro-L-isoleucine involves the interaction of its chlorine atoms with biological molecules. The compound can form covalent bonds with amino acids, peptides, and proteins, leading to modifications in their structure and function. These interactions can affect various molecular targets and pathways, including enzyme activity, protein-protein interactions, and signal transduction pathways.
Comparación Con Compuestos Similares
N,N-Dichloro-L-leucine: Similar to N,N-Dichloro-L-isoleucine but derived from L-leucine.
N,N-Dichloro-L-valine: Derived from L-valine and shares similar chemical properties.
N,N-Dichloro-L-alanine: Another chlorinated amino acid with comparable reactivity.
Uniqueness: this compound is unique due to its specific structure and the presence of two chlorine atoms on the nitrogen atom. This unique configuration imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
59384-07-5 |
|---|---|
Fórmula molecular |
C6H11Cl2NO2 |
Peso molecular |
200.06 g/mol |
Nombre IUPAC |
(2S,3S)-2-(dichloroamino)-3-methylpentanoic acid |
InChI |
InChI=1S/C6H11Cl2NO2/c1-3-4(2)5(6(10)11)9(7)8/h4-5H,3H2,1-2H3,(H,10,11)/t4-,5-/m0/s1 |
Clave InChI |
FHJMCLSDUMVGBX-WHFBIAKZSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)O)N(Cl)Cl |
SMILES canónico |
CCC(C)C(C(=O)O)N(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


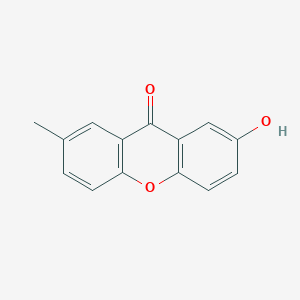
![[6-[3,4-Dihydroxy-2,5-bis[(2,4,6-trimethylphenyl)sulfonyloxymethyl]oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 2,4,6-trimethylbenzenesulfonate](/img/structure/B14614859.png)
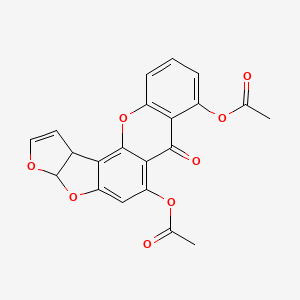
![[(4-Butoxybenzene-1-carbothioyl)sulfanyl]acetic acid](/img/structure/B14614865.png)
![2-(Phenoxymethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B14614874.png)
![N-[4-(Benzenesulfonyl)phenyl]-4,6-dichloro-1,3,5-triazin-2-amine](/img/structure/B14614875.png)
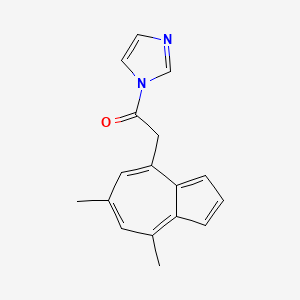
![4-[(E)-(5-Chloro-2-phenoxyphenyl)diazenyl]-N,N-dimethylaniline](/img/structure/B14614884.png)
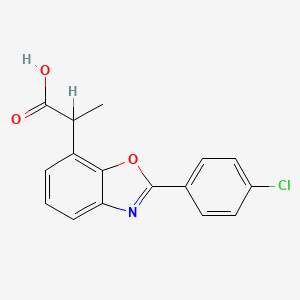
![N-phenyl-1-[2-(phenyliminomethyl)phenyl]methanimine](/img/structure/B14614893.png)
